molecular formula C20H17N7O3S B12797107 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide CAS No. 29821-98-5

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide

Cat. No.: B12797107
CAS No.: 29821-98-5
M. Wt: 435.5 g/mol
InChI Key: YPORQKIALNXQEO-UHFFFAOYSA-N
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Description

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide is a complex organic compound with a molecular formula of C21H19N7O3S and a molecular weight of 449.486 This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide can be compared with other similar compounds, such as:

    4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyridin-2-yl-benzenesulfonamide: This compound has a pyridine ring instead of a pyrimidine ring.

    4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide: This compound has a methyl group attached to the pyrimidine ring.

Properties

CAS No.

29821-98-5

Molecular Formula

C20H17N7O3S

Molecular Weight

435.5 g/mol

IUPAC Name

4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H17N7O3S/c1-14-18(19(28)27(25-14)16-6-3-2-4-7-16)24-23-15-8-10-17(11-9-15)31(29,30)26-20-21-12-5-13-22-20/h2-13,18H,1H3,(H,21,22,26)

InChI Key

YPORQKIALNXQEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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